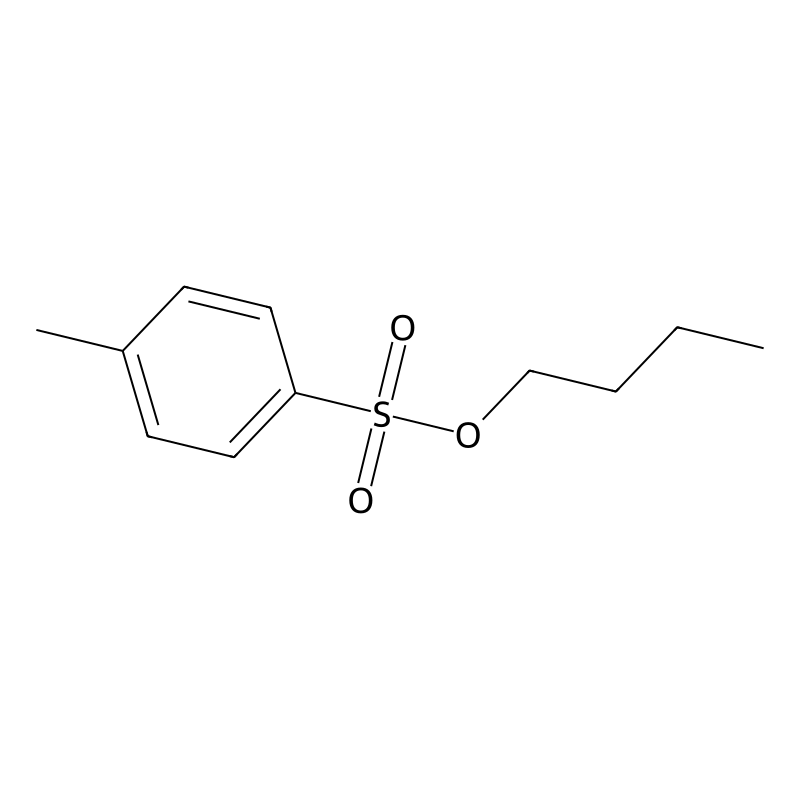Butyl 4-methylbenzenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surfactant, Emulsifier, and Dispersant
Butyl 4-methylbenzenesulfonate acts as a surfactant, emulsifier, and dispersant in various scientific experiments. These properties allow it to:
- Reduce surface tension: This property enables it to stabilize emulsions and suspensions, preventing them from separating.
- Emulsify immiscible liquids: It can help disperse immiscible liquids, such as oil and water, into a stable mixture.
- Disperse solids in liquids: It can help disperse solid particles in liquids, preventing them from settling out and forming aggregates.
These properties make it valuable in various research fields, including:
- Organic chemistry: It is used in organic synthesis reactions to facilitate mixing of reactants and products with different polarities.
- Polymer science: It can be employed in the synthesis and processing of polymers, improving their dispersion and stability.
- Colloid science: It plays a role in stabilizing colloidal suspensions, which are mixtures containing particles with dimensions ranging from 1 to 1000 nanometers.
Other Research Applications
Beyond its role as a surfactant, emulsifier, and dispersant, Butyl 4-methylbenzenesulfonate has other potential applications in scientific research:
- Organic synthesis: It can act as a catalyst for certain organic reactions, promoting their efficiency and selectivity.
- Material science: It may be used in the development of new materials with specific properties, such as improved conductivity or adhesion.
- Biomedical research: Preliminary studies suggest potential applications in drug delivery and biocatalysis, though further research is needed.
Butyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. Key reaction types include:
- Nucleophilic Substitution: The compound can react with various nucleophiles such as amines, alcohols, and thiols to yield substituted products. Common solvents for these reactions include polar aprotic solvents like dimethylformamide and dimethyl sulfoxide, typically at elevated temperatures.
- Hydrolysis: In the presence of aqueous acids or bases, butyl 4-methylbenzenesulfonate can be hydrolyzed to produce 4-methylbenzenesulfonic acid and butanol, demonstrating its reactivity under different conditions .
The synthesis of butyl 4-methylbenzenesulfonate typically involves:
- Esterification: This process combines 4-methylbenzenesulfonic acid with butanol, often facilitated by dehydrating agents like sulfuric acid or catalysts such as p-toluenesulfonic acid. The reaction is generally conducted under reflux conditions to ensure complete conversion of reactants into the desired ester.
- Industrial Production: Large-scale manufacturing may utilize continuous flow processes for enhanced efficiency. Automated reactors help maintain precise control over reaction parameters such as temperature and pressure .
Several compounds share structural similarities with butyl 4-methylbenzenesulfonate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-methylbenzenesulfonate | Methyl group instead of butyl | Less steric hindrance compared to butyl variant |
| Ethyl 4-methylbenzenesulfonate | Ethyl group instead of butyl | Intermediate steric effects |
| Isopropyl 4-methylbenzenesulfonate | Isopropyl group | Unique branching affecting reactivity |
| Propyl 4-methylbenzenesulfonate | Propyl group | Similar properties but less bulky than butyl |
Uniqueness: Butyl 4-methylbenzenesulfonate's distinctiveness arises from its sec-butyl group, which imparts unique steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can significantly influence its reactivity and selectivity in various
XLogP3
UNII
GHS Hazard Statements
H302 (64.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (35.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (35.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








